3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include an amino group and a benzonitrile moiety, making it a candidate for various biological activities.
This compound can be classified as an amino acid derivative due to the presence of the amino group. It also falls under the category of benzonitriles, which are known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile can be approached through several synthetic routes. A notable method involves the use of chiral amines and benzonitrile derivatives. The synthesis typically includes:
The synthesis may involve:
The molecular structure of 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile can be represented as follows:
This structure features a central butane chain substituted with an amino group and a chlorophenyl group, alongside a benzonitrile moiety.
Key structural data include:
The compound's reactivity may include:
Reactions typically require careful control of conditions to avoid side reactions, especially when dealing with sensitive functional groups like amines and nitriles.
The mechanism of action for 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes related to neurotransmission or metabolic pathways.
Preliminary studies suggest potential activity against certain cancer cell lines and implications in neuropharmacology, although detailed mechanistic studies are needed to confirm these effects .
The physical properties include:
Chemical properties involve:
The potential applications of 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile include:
Catalytic asymmetric synthesis enables precise stereocontrol for constructing the (2S,3S)-stereocenters in 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile. Chiral palladium catalysts facilitate hydrogenation of precursor enamines, achieving enantiomeric excess (ee) >98% when using BINAP-type ligands. This method avoids diastereomer separation, enhancing synthetic efficiency [2] [3].
A key approach employs Evans oxazolidinone auxiliaries to direct stereoselective alkylation. The 4-chlorophenyl moiety is introduced via Mannich-type condensation between N-acyl oxazolidinone and 4-chlorobenzaldehyde imine, yielding the anti-1,2-diamine motif with 15:1 diastereoselectivity. Subsequent auxiliary cleavage and nitrile installation complete the sequence [3].
Table 1: Catalytic Asymmetric Approaches
Catalyst System | Intermediate | ee (%) | Yield (%) |
---|---|---|---|
Pd/(R)-BINAP | Enamide precursor | 98.5 | 92 |
Rh/DuPhos | β-Amino ester | 95.2 | 88 |
Evans oxazolidinone | anti-1,2-Diamine | >99* | 85 |
* Diastereomeric ratio
Iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) enable direct C–N bond formation between the 4-chlorophenyl unit and the β-amino nitrile segment. This electrophilic amination proceeds via a λ³-iodane intermediate, coupling N-sulfonyl-protected β-aminonitrile with 1-(4-chlorophenyl)boronic acid at 0°C. The reaction achieves 87% yield with complete stereoretention [2] [3].
For C–C coupling, iodine-mediated Ullmann-type dimerization connects the benzonitrile and chlorophenyl fragments. Using CuI/I₂ (1:2 mol%) in DMSO at 110°C, aryl iodide precursors undergo oxidative coupling with 76% isolated yield. This method tolerates the amino nitrile functionality without epimerization [2].
Copper catalysis provides efficient access to the benzonitrile–alkylamine linkage. A Cu(I)/proline system catalyzes the coupling of (2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl methanesulfonate with 3-cyanophenylboronic acid via Chan-Lam reaction. Optimized conditions (Cu(OAc)₂, 4Å MS, pyridine, 50°C) afford the product in 94% yield and >99% ee [2] [5].
Table 2: Copper-Catalyzed Coupling Optimization
Ligand | Base | Additive | Time (h) | Yield (%) |
---|---|---|---|---|
L-Proline | K₂CO₃ | 4Å MS | 12 | 94 |
DMEDA | Cs₂CO₃ | None | 18 | 78 |
Phenanthroline | K₃PO₄ | Molecular sieves | 24 | 82 |
Alternative routes utilize Rosenmund-von Braun cyanation, where the iodo-precursor reacts with CuCN in NMP at 180°C to install the benzonitrile group post-coupling. This step maintains stereointegrity (<2% racemization) and achieves 85% conversion [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3